HUHS2002 HUHS2002 HUHS2002 is a free fatty acid derivative that acts as a potentiator of GluA1 AMPA receptor responses and α7 ACh receptor responses.
Brand Name: Vulcanchem
CAS No.: 1393102-59-4
VCID: VC0530114
InChI: InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6+
SMILES: O=C(O)CCCOC1=CC=C(/C=C/CCCCC)C=C1
Molecular Formula: C17H24O3
Molecular Weight: 276.38

HUHS2002

CAS No.: 1393102-59-4

Cat. No.: VC0530114

Molecular Formula: C17H24O3

Molecular Weight: 276.38

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

HUHS2002 - 1393102-59-4

Specification

CAS No. 1393102-59-4
Molecular Formula C17H24O3
Molecular Weight 276.38
IUPAC Name 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid
Standard InChI InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6+
Standard InChI Key UISWKZAGZZSFDP-SOFGYWHQSA-N
SMILES O=C(O)CCCOC1=CC=C(/C=C/CCCCC)C=C1
Appearance Solid powder

Introduction

Chemical Classification and Basic Properties

HUHS2002 (CAS number: 1393102-59-4) belongs to the class of synthetic free fatty acid derivatives. It features distinctive structural characteristics that contribute to its ability to interact with specific cellular receptors and signaling pathways. The compound exhibits notable stability under standard laboratory conditions and possesses physicochemical properties that allow it to interact with biological membranes and cellular proteins.

Discovery and Development

The development of HUHS2002 represents part of ongoing efforts to create novel compounds that can modulate neurotransmission through mechanisms distinct from traditional pharmaceutical agents. Unlike direct receptor agonists or antagonists, HUHS2002 appears to function through indirect modulation of signaling cascades, particularly those involving protein kinases and phosphatases.

Pharmacological Mechanism of Action

The primary pharmacological activity of HUHS2002 centers on its ability to enhance α7 nicotinic acetylcholine receptor (nAChR) function, which plays a crucial role in cognitive processes and neuroprotection.

Receptor Interactions and Signal Transduction

HUHS2002 exerts its effects through the indirect activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a critical enzyme involved in numerous cellular signaling pathways. This activation occurs through the compound's ability to inhibit protein phosphatase 1 (PP1), which normally dephosphorylates and deactivates CaMKII. By preventing this dephosphorylation, HUHS2002 prolongs CaMKII activity, enhancing downstream signaling cascades.

Effect on Calcium Signaling

The compound potentiates currents through the α7 nAChR by enhancing calcium influx, which is essential for neurotransmitter release and synaptic function. This calcium-dependent mechanism represents a key aspect of HUHS2002's ability to modulate neuronal activity without directly binding to neurotransmitter receptors as traditional agonists would.

Research Status and Knowledge Gaps

Current research on HUHS2002 remains in preclinical stages, with significant knowledge gaps that warrant further investigation.

Preclinical Findings

Comparative Analysis with Related Compounds

To better understand HUHS2002's unique properties, it is valuable to compare it with other compounds that target similar pathways or have related therapeutic applications.

Comparison with Acetylcholinesterase Inhibitors

Traditional acetylcholinesterase inhibitors like AChE-IN-43, which has a Ki of 0.41 μM, directly prevent the breakdown of acetylcholine, increasing its availability at synapses. In contrast, HUHS2002 appears to enhance cholinergic signaling through modulation of the α7 nAChR receptor activity rather than by inhibiting acetylcholine breakdown, potentially offering a more targeted approach with a different side effect profile.

Comparison with Ketamine Derivatives

While compounds like hydroxynorketamine have garnered attention for their antidepressant effects linked to mitochondrial function and synaptic plasticity, HUHS2002 operates through distinct mechanisms focused on cholinergic enhancement rather than NMDA receptor modulation. This fundamental difference suggests these compounds would have different applications and effects on neuronal physiology.

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